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Compound of Interest

Compound Name: Nonanol, 9-fluoro-

Cat. No.: B1198897

For Researchers, Scientists, and Drug Development Professionals
CAS Number: 140733-31-9

Disclaimer: Publicly available experimental data for 9-Fluoro-1-nonanol is limited. This guide
provides information based on established principles of organofluorine chemistry and data from
related compounds to infer its likely properties, synthesis, and potential applications.

Introduction

9-Fluoro-1-nonanol is a terminally monofluorinated long-chain alcohol. The introduction of a
single fluorine atom at the terminus of an aliphatic chain can significantly alter the molecule's
physical, chemical, and biological properties without drastically changing its overall size. This
"minimalist” modification can lead to unique applications in materials science and drug
discovery, as fluorine's high electronegativity can influence intermolecular interactions,
metabolic stability, and lipophilicity. This document serves as a technical guide, summarizing
predicted properties, potential synthetic routes, and hypothetical experimental protocols related
to 9-Fluoro-1-nonanol.

Predicted Physicochemical Properties

The following table summarizes the predicted and known properties of 9-fluoro-1-nonanol and
related compounds for comparison.
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9-Fluoro-1-nonanol
Property . 1-Nonanol (Reference)
(Predicted)

CAS Number 140733-31-9 143-08-8
Molecular Formula C9H19FO C9H200
Molecular Weight 162.24 g/mol 144.25 g/mol

Higher than 1-nonanol due to

Boiling Point increased polarity and dipole 215 °C
moment.
Density Higher than 1-nonanol. 0.827 g/lcm3

Similar to or slightly higher
LogP ~3.5
than 1-nonanol.

Lower than 1-nonanol due to

l

Acidity (pKa) the electron-withdrawing effect 16

of fluorine.

Synthesis and Experimental Protocols

The synthesis of 9-fluoro-1-nonanol would likely involve the nucleophilic fluorination of a
suitable 9-carbon precursor. Below are detailed, generalized experimental protocols for
plausible synthetic routes.

Synthesis from 1,9-Nonanediol

This approach involves the selective monofluorination of a diol, which can be challenging but
offers a direct route.

Experimental Protocol:

» Protection of one hydroxyl group: React 1,9-nonanediol with a suitable protecting group
(e.g., tert-butyldimethylsilyl chloride) in an appropriate solvent (e.g., dichloromethane) with a
base (e.qg., triethylamine) to yield 9-(tert-butyldimethylsilyloxy)-1-nonanol.
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 Activation of the remaining hydroxyl group: The free hydroxyl group is converted to a good
leaving group. For example, reaction with tosyl chloride in pyridine yields the corresponding
tosylate.

e Nucleophilic Fluorination: The tosylate is then reacted with a fluoride source, such as
potassium fluoride in the presence of a phase-transfer catalyst (e.g., 18-crown-6) in a polar
aprotic solvent (e.g., acetonitrile) at elevated temperature to introduce the fluorine atom.

o Deprotection: The silyl protecting group is removed using a fluoride source like
tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) to yield 9-fluoro-1-nonanol.

 Purification: The final product is purified by column chromatography on silica gel.

Synthesis from 9-Bromo-1-nonanol

This is a more common approach involving the displacement of a halide.
Experimental Protocol:

» Protection of the hydroxyl group: The hydroxyl group of 9-bromo-1-nonanol is protected, for
example, as a tetrahydropyranyl (THP) ether by reacting with dihydropyran in the presence
of an acid catalyst.

» Nucleophilic Fluorination: The bromide is displaced by fluoride using a reagent like silver(l)
fluoride or potassium fluoride with a phase-transfer catalyst in an appropriate solvent.

o Deprotection: The THP protecting group is removed under acidic conditions (e.g., dilute HCI
in methanol) to give 9-fluoro-1-nonanol.

 Purification: The crude product is purified by distillation under reduced pressure or column
chromatography.

Spectroscopic Characterization (Predicted)

The successful synthesis of 9-fluoro-1-nonanol would be confirmed by standard spectroscopic
methods.
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Spectroscopy Expected Observations

- A triplet of doublets for the methylene protons
adjacent to the fluorine atom (-CHzF) due to
coupling with both the adjacent methylene

1H NMR protons and the fluorine atom. - A triplet for the
methylene protons adjacent to the hydroxyl
group (-CH20H). - Complex multiplets for the

other methylene protons in the chain.

- A doublet for the carbon atom bonded to
fluorine (C-F) with a large one-bond carbon-
fluorine coupling constant (*JCF = 160-170 Hz).

13C NMR
- A doublet for the carbon atom beta to the
fluorine with a smaller two-bond coupling
constant (2JCF).
- Atriplet of triplets for the single fluorine atom,
1°F NMR coupled to the adjacent methylene protons and

the next methylene protons in the chain.

- Amolecular ion peak corresponding to the
M Spect . molecular weight of 9-fluoro-1-nonanol. -
ass Spectrometry o ] ) )
Characteristic fragmentation patterns, including

the loss of water and HF.

- A broad absorption band around 3300 cm~1 for
R Spect the O-H stretch. - C-H stretching absorptions
ectrosco
P by around 2900 cm~1. - A C-F stretching absorption

in the region of 1000-1100 cm™1.

Potential Biological Activity and Applications

While no specific biological activity has been reported for 9-fluoro-1-nonanol, terminally
fluorinated lipids and fatty acids are of interest in drug development.

o Metabolic Stability: The C-F bond is very strong, and the presence of fluorine can block
metabolic oxidation at that position, potentially increasing the in vivo half-life of a drug
candidate.
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» Membrane Interactions: Monofluorination can alter the molecule's interaction with biological
membranes, which could be exploited in the design of new drug delivery systems or enzyme
inhibitors.

» Tracer for Imaging: If synthesized with the radioactive isotope 18F, 9-fluoro-1-nonanol could
serve as a PET imaging agent to study lipid metabolism or distribution in vivo.

Diagrams
Generalized Synthetic Workflow

9-Carbon Precursor Protection of Activation Reagent Activation of Fluoride Source Nucleophilic .
Ge.g., 1,9-Nonanediol) ' ' Hydroxyl Group Terminal Carbon Fluorination Deprotection 9-Fluoro-1-nonanol

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of 9-fluoro-1-nonanol.
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Caption: A hypothetical metabolic pathway for 9-fluoro-1-nonanol.

 To cite this document: BenchChem. [A Technical Guide to 9-Fluoro-1-nonanol]. BenchChem,
[2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1198897+#cas-
number-for-nonanol-9-fluoro]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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